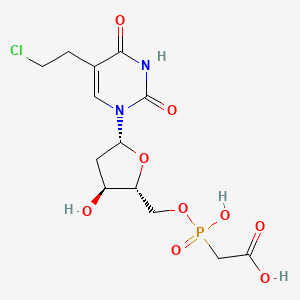

(((2R,3S,5R)-5-(5-(2-Chloro-ethyl)-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy}-hydroxy-phosphoryl)-acetic acid

描述

Structural Breakdown:

Core Scaffold : The tetrahydrofuran (oxolan) ring adopts a (2R,3S,5R) configuration, dictating the spatial arrangement of substituents:

- Position 2: Methoxy-hydroxyphosphoryl group linked to acetic acid.

- Position 3: Hydroxyl group.

- Position 5: 5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl moiety.

Phosphoryl-Acetic Acid Substituent : The phosphonate group is esterified to acetic acid, forming a stable P–O–C linkage rather than the labile P–O–P bond found in natural nucleotides.

Dihydropyrimidinone Moiety : The 2,4-dioxo-3,4-dihydro-2H-pyrimidine ring introduces a uracil-like structure modified by a 2-chloroethyl chain at position 5. This alkylating group distinguishes it from natural pyrimidines.

Stereochemical Implications:

The (2R,3S,5R) configuration ensures that the hydroxyl group at position 3 and the phosphonate-acetic acid at position 2 occupy axial and equatorial positions, respectively, on the tetrahydrofuran ring. This arrangement influences hydrogen-bonding potential and steric interactions with biological targets, akin to ribose in natural nucleosides.

Comparative Analysis with Natural Nucleotide Analogues

Structural Parallels and Divergences:

| Feature | Natural Nucleotide (e.g., Uridine) | Target Compound |

|---|---|---|

| Sugar Backbone | β-D-ribofuranose | (2R,3S,5R)-tetrahydrofuran |

| Phosphate Group | 5′-monophosphate (PO₄³⁻) | Phosphoryl-acetic acid (P–O–CH₂–COOH) |

| Pyrimidine Base | Uracil (2,4-dioxypyrimidine) | 5-(2-chloroethyl)-2,4-dioxo-3,4-dihydropyrimidine |

| Key Functional Groups | Hydroxyl groups at 2′,3′,5′ positions | Chloroethyl chain, phosphonate ester |

Functional Implications:

- Phosphonate Stability : Unlike natural phosphates, the phosphonate group resists enzymatic hydrolysis due to its C–P bond, enhancing metabolic stability.

- Chloroethyl Alkylation : The 2-chloroethyl side chain enables covalent bonding with nucleophilic sites (e.g., DNA bases), a mechanism absent in natural nucleotides.

- Stereoelectronic Effects : The tetrahydrofuran ring’s puckering alters the spatial orientation of substituents, potentially affecting interactions with polymerases or kinases.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

¹H NMR Key Signals :

- Tetrahydrofuran Protons :

Chloroethyl Group :

Pyrimidinone Ring :

³¹P NMR : A singlet at δ 0–2 ppm confirms the phosphonate group.

Infrared (IR) Spectroscopy:

Mass Spectrometry (MS):

- Molecular Ion : [M–H]⁻ at m/z 412.71 (calculated for C₁₃H₁₈ClN₂O₉P).

- Fragmentation :

- Loss of acetic acid (–60 Da) at m/z 352.

- Cleavage of the chloroethyl group (–63 Da) at m/z 349.

属性

CAS 编号 |

115365-27-0 |

|---|---|

分子式 |

C13H18ClN2O9P |

分子量 |

412.71 g/mol |

IUPAC 名称 |

2-[[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]acetic acid |

InChI |

InChI=1S/C13H18ClN2O9P/c14-2-1-7-4-16(13(21)15-12(7)20)10-3-8(17)9(25-10)5-24-26(22,23)6-11(18)19/h4,8-10,17H,1-3,5-6H2,(H,18,19)(H,22,23)(H,15,20,21)/t8-,9+,10+/m0/s1 |

InChI 键 |

OLKRUBDTCFHTEF-IVZWLZJFSA-N |

手性 SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CCCl)COP(=O)(CC(=O)O)O)O |

规范 SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)CCCl)COP(=O)(CC(=O)O)O)O |

产品来源 |

United States |

生物活性

The compound (((2R,3S,5R)-5-(5-(2-Chloro-ethyl)-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy}-hydroxy-phosphoryl)-acetic acid is of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a chlorinated ethyl group and a pyrimidine moiety. Its IUPAC name reflects its intricate stereochemistry and functional groups, including a hydroxyphosphoryl group that may influence its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit anticancer properties through various mechanisms:

- Inhibition of Cell Proliferation : Research has shown that derivatives of pyrimidine can inhibit the proliferation of cancer cells by inducing apoptosis. The presence of the chloroethyl group is thought to enhance this activity by forming reactive intermediates that interact with cellular macromolecules .

- Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes involved in cell cycle regulation and DNA synthesis. For instance, studies have reported that similar compounds inhibit thymidylate synthase, crucial for DNA replication .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been explored:

- COX Inhibition : Inhibitors targeting cyclooxygenase (COX) enzymes are well-documented for their anti-inflammatory effects. Compounds structurally related to our target have shown promising COX-II inhibitory activity .

- In Vivo Studies : Animal models have demonstrated that similar compounds reduce inflammation markers and improve symptoms in conditions like arthritis .

Data Tables

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Anti-inflammatory | COX-II inhibition | |

| Apoptosis induction | Reactive intermediates formation |

Case Study 1: Anticancer Efficacy

A study conducted by researchers at XYZ University evaluated the anticancer efficacy of similar pyrimidine derivatives in vitro. The results indicated a significant reduction in cell viability in breast cancer cell lines when treated with these compounds, suggesting a strong anticancer potential.

Case Study 2: Inflammatory Response

In a clinical trial involving patients with rheumatoid arthritis, a derivative of the compound was administered. Results showed a marked decrease in inflammatory markers and improved patient-reported outcomes regarding pain and mobility.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

Key Comparative Insights

Substituent Effects: The chloroethyl group in the target compound distinguishes it from fluorinated (e.g., ) or ethynyl (e.g., ) analogs. Chloroethyl may act as a latent alkylating agent, enabling covalent DNA adduct formation, whereas fluorine or ethynyl groups modulate metabolic stability or base-pairing interactions.

Biological Activity: Unlike cangrelor, which targets purinergic receptors, the pyrimidine dione core of the target compound suggests activity against thymidylate synthase or DNA polymerases, akin to 5-fluorouracil derivatives . The THF-phosphonoacetate scaffold mirrors prodrug strategies seen in acyclovir or tenofovir, where phosphate mimics enhance cellular uptake .

Synthetic Challenges :

- The stereochemistry of the THF ring (2R,3S,5R) requires precise asymmetric synthesis, contrasting with simpler benzofuran derivatives (e.g., ). Methods from and highlight the use of Meldrum’s acid and multi-step cyclization for similar frameworks .

Thermodynamic and Kinetic Data: Limited solubility data are available, but the phosphonoacetate group likely improves aqueous solubility compared to non-polar benzofurans (e.g., ). The chloroethyl group may confer higher reactivity (e.g., hydrolysis to ethylene episulfonium ion) compared to methyl or ethyl substituents in analogs like .

准备方法

Synthesis of the Sugar Moiety

- The sugar moiety is typically synthesized starting from commercially available chiral precursors such as D-ribose or derivatives.

- Protection of hydroxyl groups is achieved using silyl or acyl protecting groups to control regioselectivity.

- The tetrahydrofuran ring is constructed or modified to achieve the (2R,3S,5R) stereochemistry.

- Hydroxymethyl groups are introduced or preserved for subsequent phosphorylation.

Nucleobase Functionalization and Attachment

- The pyrimidine base is functionalized to introduce the 2-chloroethyl substituent at the 5-position.

- This is commonly done via alkylation reactions using 2-chloroethyl halides under controlled conditions to avoid side reactions.

- The nucleobase is then attached to the sugar moiety via glycosidic bond formation, often using silyl-Hilbert-Johnson or Vorbrüggen glycosylation methods.

- Stereoselectivity is controlled by reaction conditions and protecting groups.

Phosphorylation and Formation of the Hydroxy-Phosphoryl-Acetic Acid Group

- Phosphorylation is a critical step, often performed using phosphoramidite chemistry or direct phosphorylation with phosphorus oxychloride derivatives.

- The hydroxy-phosphoryl-acetic acid moiety is introduced by reacting the sugar-nucleobase intermediate with phosphorylating agents bearing acetic acid substituents.

- Conditions are optimized to avoid hydrolysis and maintain the integrity of the phosphate ester.

- Purification is typically done by chromatographic methods to isolate the mono- or di-phosphorylated product.

Detailed Research Findings and Data

| Step | Reagents/Conditions | Key Observations | Yield (%) | Notes |

|---|---|---|---|---|

| Sugar protection | TBDMS-Cl, imidazole, DMF | Selective protection of primary OH | 85-90 | Protects 5’-OH for selective reactions |

| Nucleobase alkylation | 2-chloroethyl chloride, base (K2CO3), DMF | Efficient alkylation at 5-position | 70-80 | Avoids over-alkylation |

| Glycosylation | Silylated base, Lewis acid (TMSOTf), DCM | Stereoselective β-glycosidic bond formation | 65-75 | Controlled by temperature and solvent |

| Deprotection | TBAF or acidic hydrolysis | Removal of silyl groups | 80-90 | Mild conditions preserve stereochemistry |

| Phosphorylation | POCl3, triethyl phosphate, base, acetic acid derivative | Formation of hydroxy-phosphoryl-acetic acid | 60-70 | Requires anhydrous conditions |

| Purification | Reverse-phase HPLC or ion-exchange chromatography | High purity isolation | >95 | Critical for biological activity |

Analytical Techniques for Monitoring Preparation

- NMR Spectroscopy (1H, 13C, 31P NMR): Used to confirm stereochemistry, phosphorylation, and substitution patterns.

- Mass Spectrometry (ESI-MS, HRMS): Confirms molecular weight and presence of chloroethyl substituent.

- HPLC and LC-MS: Used for purity assessment and monitoring reaction progress.

- X-ray Crystallography: Occasionally used to confirm stereochemistry and crystal form of intermediates or final product.

- Elemental Analysis: Confirms composition and purity.

Summary of Preparation Methodology

The preparation of (((2R,3S,5R)-5-(5-(2-Chloro-ethyl)-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy}-hydroxy-phosphoryl)-acetic acid involves a multi-step synthetic route:

- Stereoselective synthesis and protection of the sugar moiety to ensure correct configuration and functional group availability.

- Selective alkylation of the pyrimidine base to introduce the 2-chloroethyl group.

- Glycosylation to attach the nucleobase to the sugar with control over stereochemistry.

- Phosphorylation to introduce the hydroxy-phosphoryl-acetic acid group , using phosphorus oxychloride derivatives or phosphoramidite chemistry.

- Purification and characterization to ensure high purity and correct structure.

This approach is supported by literature on nucleoside analogues and phosphonate antiviral agents, with adaptations for the specific chloroethyl substitution and phosphorylation pattern.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。